Cas no 477872-06-3 (N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide)

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
- N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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- MDL: MFCD02102460
- インチ: 1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22)
- InChIKey: CEKVDQYKMKPHTG-UHFFFAOYSA-N
- SMILES: O=C(C(NCC)=O)C1=C(C2C=CC=CC=2)NC2C=CC=CC1=2
計算された属性
- 精确分子量: 292.121177757g/mol
- 同位素质量: 292.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 62Ų
N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 171333-500mg |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | 500mg |
$918.00 | 2023-09-09 | ||
TRC | N177635-50mg |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | 50mg |
$ 380.00 | 2022-06-03 | ||
abcr | AB299435-1g |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, 90%; . |
477872-06-3 | 90% | 1g |
€1312.80 | 2025-02-16 | |
abcr | AB299435-500mg |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, 90%; . |
477872-06-3 | 90% | 500mg |
€678.60 | 2025-02-16 | |
A2B Chem LLC | AI70779-1g |
N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI70779-10mg |
N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI70779-1mg |
N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | >90% | 1mg |
$201.00 | 2024-04-19 | |
abcr | AB299435-500 mg |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, 90%; . |
477872-06-3 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
Matrix Scientific | 171333-1g |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | 1g |
$1836.00 | 2023-09-09 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00867078-1g |
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
477872-06-3 | 90% | 1g |
¥4193.0 | 2024-04-18 |
N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamideに関する追加情報
N-Ethyl-2-Oxo-2-(2-Phenyl-1H-indol-3-yl)Acetamide: A Comprehensive Overview
N-Ethyl-2-Oxo-2-(2-Phenyl-1H-indol-3-yl)Acetamide, also known by its CAS number 477872-06-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring an indole ring and an ethyl group, has been the subject of extensive research due to its potential applications in drug development and beyond.
The molecular structure of N-Ethyl-indole-based compounds like this one is particularly interesting because it combines the aromatic stability of the indole ring with the functional versatility of the acetamide group. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is known for its ability to interact with various biological targets, making it a valuable component in medicinal chemistry.
Recent studies have highlighted the potential of CAS No 477872-based compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions has been a focal point of research. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against acetylcholinesterase, an enzyme whose overactivity is implicated in Alzheimer's disease.
Beyond its enzymatic interactions, N-Ethyl-indole-based compounds have also shown promise in anti-inflammatory and antioxidant therapies. The presence of the phenyl group within the indole structure enhances the compound's lipophilicity, which is crucial for crossing biological membranes and reaching target sites within the body.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative followed by acetylation and ethylation steps. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets stringent pharmaceutical standards.
In terms of physical properties, CAS No 477872 exhibits a melting point of approximately 155°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethanol. These properties are advantageous for formulation into various drug delivery systems.
One area where this compound has shown particular promise is in targeted drug delivery systems. Its structural flexibility allows for modifications that can enhance bioavailability and reduce side effects, making it an ideal candidate for personalized medicine approaches.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets with remarkable accuracy. This has facilitated rational drug design efforts aimed at optimizing its therapeutic potential.
In conclusion, N-Ethyl-indole-based compounds like CAS No 477872 represent a significant advancement in modern pharmacology. With ongoing research uncovering new applications and mechanisms of action, this compound stands at the forefront of innovative therapeutic solutions for some of humanity's most challenging health conditions.
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